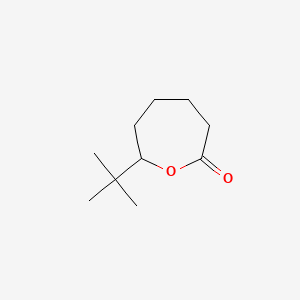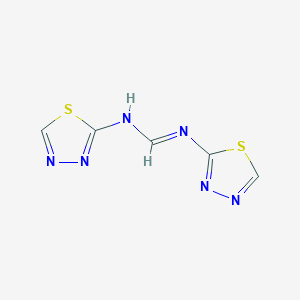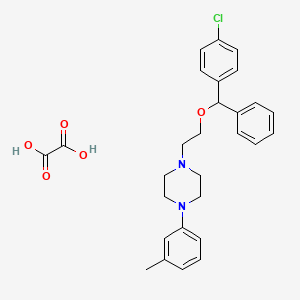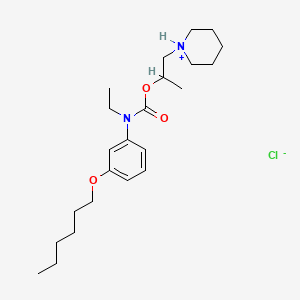
2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide is a chemical compound with the molecular formula C13H12O2S and a molecular weight of 232.3 g/mol . It is also known by its systematic name, 1H-Naphtho(2,1-b)thiopyran, 2,3-dihydro-, 4,4-dioxide . This compound is characterized by its unique structure, which includes a thiochromene ring system with a dioxide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthol with sulfur and subsequent oxidation to form the dioxide . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the cyclization and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiochromene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antifungal activity may be due to the inhibition of fungal cell wall synthesis or disruption of membrane integrity . The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1H-Naphtho(2,1-b)thiopyran: Similar structure but lacks the dioxide functional group.
2,3-Dihydro-1H-benzo(f)chromene: Similar structure but contains an oxygen atom instead of sulfur.
Thiochroman-4-one: Contains a similar thiochromene ring system but with a ketone functional group.
Uniqueness
2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide is unique due to its specific dioxide functional group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
5324-59-4 |
|---|---|
Fórmula molecular |
C13H12O2S |
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-benzo[f]thiochromene 4,4-dioxide |
InChI |
InChI=1S/C13H12O2S/c14-16(15)9-3-6-12-11-5-2-1-4-10(11)7-8-13(12)16/h1-2,4-5,7-8H,3,6,9H2 |
Clave InChI |
MFTYZEQIWFKLCR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC3=CC=CC=C23)S(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)
![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)



![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)


![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)





